molecular formula C21H20ClN3O4S3 B12122481 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide

Cat. No.: B12122481
M. Wt: 510.1 g/mol
InChI Key: ZOMDGRWHMBYYMP-AQTBWJFISA-N
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Description

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorobenzylidene thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to form the thiazolidinone ring.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazolidinone intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Butanehydrazide Moiety: The final step involves the reaction of the sulfonylated thiazolidinone with butanehydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation and apoptosis.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is involved in cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • **4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Uniqueness

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl and butanehydrazide moieties differentiates it from other similar compounds, potentially enhancing its pharmacological properties.

Properties

Molecular Formula

C21H20ClN3O4S3

Molecular Weight

510.1 g/mol

IUPAC Name

4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-(4-methylphenyl)sulfonylbutanehydrazide

InChI

InChI=1S/C21H20ClN3O4S3/c1-14-8-10-16(11-9-14)32(28,29)24-23-19(26)7-4-12-25-20(27)18(31-21(25)30)13-15-5-2-3-6-17(15)22/h2-3,5-6,8-11,13,24H,4,7,12H2,1H3,(H,23,26)/b18-13-

InChI Key

ZOMDGRWHMBYYMP-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

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